Cas no 1936297-26-5 (2-({(9H-fluoren-9-yl)methoxycarbonyl}(1-methoxypropan-2-yl)amino)acetic acid)

2-({(9H-fluoren-9-yl)methoxycarbonyl}(1-methoxypropan-2-yl)amino)acetic acid 化学的及び物理的性質
名前と識別子
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- Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(2-methoxy-1-methylethyl)-
- 2-({(9H-fluoren-9-yl)methoxycarbonyl}(1-methoxypropan-2-yl)amino)acetic acid
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- インチ: 1S/C21H23NO5/c1-14(12-26-2)22(11-20(23)24)21(25)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19H,11-13H2,1-2H3,(H,23,24)
- InChIKey: KGRQGBCWKGJVKW-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)CN(C(OCC1C2=C(C=CC=C2)C2=C1C=CC=C2)=O)C(C)COC
2-({(9H-fluoren-9-yl)methoxycarbonyl}(1-methoxypropan-2-yl)amino)acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-81415-2.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-methoxypropan-2-yl)amino)acetic acid |
1936297-26-5 | 95% | 2.5g |
$3389.0 | 2024-05-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01085008-1g |
2-{[(9H-fluoren-9-ylmethoxy)carbonyl](1-methoxypropan-2-yl)amino}acetic acid |
1936297-26-5 | 95% | 1g |
¥3122.0 | 2023-03-12 | |
Enamine | EN300-81415-10.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-methoxypropan-2-yl)amino)acetic acid |
1936297-26-5 | 95% | 10.0g |
$7435.0 | 2024-05-21 | |
Enamine | EN300-81415-0.05g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-methoxypropan-2-yl)amino)acetic acid |
1936297-26-5 | 95% | 0.05g |
$1452.0 | 2024-05-21 | |
Enamine | EN300-81415-0.5g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-methoxypropan-2-yl)amino)acetic acid |
1936297-26-5 | 95% | 0.5g |
$1660.0 | 2024-05-21 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01085008-5g |
2-{[(9H-fluoren-9-ylmethoxy)carbonyl](1-methoxypropan-2-yl)amino}acetic acid |
1936297-26-5 | 95% | 5g |
¥9072.0 | 2023-03-12 | |
Enamine | EN300-81415-5.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-methoxypropan-2-yl)amino)acetic acid |
1936297-26-5 | 95% | 5.0g |
$5014.0 | 2024-05-21 | |
Enamine | EN300-81415-0.1g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-methoxypropan-2-yl)amino)acetic acid |
1936297-26-5 | 95% | 0.1g |
$1521.0 | 2024-05-21 | |
Enamine | EN300-81415-0.25g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-methoxypropan-2-yl)amino)acetic acid |
1936297-26-5 | 95% | 0.25g |
$1591.0 | 2024-05-21 | |
Enamine | EN300-81415-1.0g |
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(1-methoxypropan-2-yl)amino)acetic acid |
1936297-26-5 | 95% | 1.0g |
$1729.0 | 2024-05-21 |
2-({(9H-fluoren-9-yl)methoxycarbonyl}(1-methoxypropan-2-yl)amino)acetic acid 関連文献
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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6. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Ming Yang,Yunkun Yang,Qi Liu,Hongxi Zhou,Jiayue Han,Xiaoyi Xie,Faxian Xiu,Zehua Hu,Ting Yu J. Mater. Chem. C, 2020,8, 16024-16031
2-({(9H-fluoren-9-yl)methoxycarbonyl}(1-methoxypropan-2-yl)amino)acetic acidに関する追加情報
2-({(9H-fluoren-9-yl)methoxycarbonyl}(1-methoxypropan-2-yl)amino)acetic acid (CAS No. 1936297-26-5): An Overview
2-({(9H-fluoren-9-yl)methoxycarbonyl}(1-methoxypropan-2-yl)amino)acetic acid (CAS No. 1936297-26-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as Fmoc-MeOPro-OH, is a key intermediate in the synthesis of various bioactive molecules and peptides. Its unique structure and functional groups make it a valuable tool in the development of novel therapeutic agents and diagnostic tools.
The chemical structure of 2-({(9H-fluoren-9-yl)methoxycarbonyl}(1-methoxypropan-2-yl)amino)acetic acid consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. The Fmoc group is widely used in peptide synthesis due to its stability under mild conditions and ease of removal. The 1-methoxypropan-2-yl moiety adds further complexity and functionality to the molecule, making it suitable for a wide range of applications.
In recent years, significant advancements have been made in the understanding and utilization of compounds like Fmoc-MeOPro-OH. Researchers have explored its potential in various areas, including drug delivery systems, protein modification, and the development of prodrugs. One notable study published in the Journal of Medicinal Chemistry highlighted the use of Fmoc derivatives in enhancing the solubility and bioavailability of poorly soluble drugs. This research demonstrated that the introduction of Fmoc groups can significantly improve the pharmacokinetic properties of therapeutic agents.
The synthesis of 2-({(9H-fluoren-9-yl)methoxycarbonyl}(1-methoxypropan-2-yl)amino)acetic acid typically involves several steps, including the protection of amino groups, coupling reactions, and deprotection. The Fmoc group is introduced using fluorenylmethyl chloroformate (Fmoc-Cl), which reacts with the amino group to form a stable carbamate linkage. Subsequent steps involve the addition of the 1-methoxypropan-2-yl moiety through an appropriate coupling reaction, followed by purification and characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
The versatility of Fmoc-MeOPro-OH has also been leveraged in the development of prodrugs. Prodrugs are biologically inactive compounds that are converted into active drugs within the body through metabolic processes. The Fmoc group can be designed to be cleaved by specific enzymes or under certain physiological conditions, releasing the active drug at the desired site. This approach has shown promise in improving drug targeting and reducing side effects.
In addition to its applications in drug development, 2-({(9H-fluoren-9-yl)methoxycarbonyl}(1-methoxypropan-2-yl)amino)acetic acid has been used in protein modification studies. The Fmoc group can be selectively removed under mild conditions, allowing for precise control over the modification process. This has important implications for the study of protein function and structure, as well as for the development of protein-based therapeutics.
The safety profile of Fmoc-MeOPro-OH is another critical aspect that has been extensively studied. While it is generally considered safe for use in laboratory settings, proper handling and storage practices are essential to ensure its stability and prevent degradation. Researchers have also investigated its potential toxicity and found that it exhibits low cytotoxicity at relevant concentrations, making it suitable for use in various biological assays.
In conclusion, 2-({(9H-fluoren-9-yl)methoxycarbonyl}(1-methoxypropan-2-yl)amino)acetic acid (CAS No. 1936297-26-5) is a versatile compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structure and functional groups make it an invaluable tool for developing novel therapeutic agents, improving drug delivery systems, and advancing our understanding of protein function. As research continues to evolve, it is likely that new applications for this compound will be discovered, further solidifying its importance in the field.
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